molecular formula C14H22N2O3 B13988188 4-Methoxy-3-(3-morpholinopropoxy)aniline

4-Methoxy-3-(3-morpholinopropoxy)aniline

Katalognummer: B13988188
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: JBJDLJZLBYHZRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine is an organic compound that features a methoxy group, a morpholine ring, and a benzenamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 3-(4-morpholinyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to reduce the nitro group to an amine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde or 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzoic acid.

    Reduction: 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxy-3-[3-(3-morpholinyl)propoxy]benzonitrile
  • 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde

Uniqueness

4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C14H22N2O3

Molekulargewicht

266.34 g/mol

IUPAC-Name

4-methoxy-3-(3-morpholin-4-ylpropoxy)aniline

InChI

InChI=1S/C14H22N2O3/c1-17-13-4-3-12(15)11-14(13)19-8-2-5-16-6-9-18-10-7-16/h3-4,11H,2,5-10,15H2,1H3

InChI-Schlüssel

JBJDLJZLBYHZRF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N)OCCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.